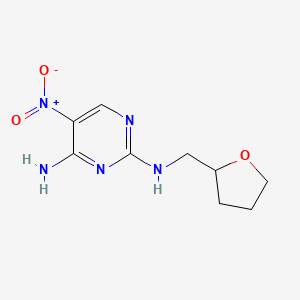

5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine

Description

Propriétés

IUPAC Name |

5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O3/c10-8-7(14(15)16)5-12-9(13-8)11-4-6-2-1-3-17-6/h5-6H,1-4H2,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNKQRYHFPYUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC=C(C(=N2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Core Pyrimidine Ring Formation

The pyrimidine scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting malononitrile derivatives with urea or thiourea in the presence of acidic catalysts. For example, 2-chloro-5-nitropyrimidine-4-amine serves as a key intermediate, enabling subsequent functionalization at the N2 and C5 positions. Recent advances have utilized microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields above 75%.

N2-Substitution with Tetrahydrofuran Derivatives

Introducing the (tetrahydrofuran-2-yl)methyl group at N2 requires careful selection of nucleophiles. 2-(Aminomethyl)tetrahydrofuran derivatives react with chloropyrimidines under Buchwald-Hartwig amination conditions. A representative procedure uses:

- Palladium(II) acetate (5 mol%)

- Xantphos (6 mol%)

- Cesium carbonate (2.5 equiv)

- Toluene at 110°C for 12 hours

This method achieves 68–72% yields but requires rigorous exclusion of moisture. Alternative approaches employ Ullmann-type couplings with copper(I) iodide in DMSO at 80°C, offering comparable yields (65–70%) with shorter reaction times (6 hours).

Stepwise Synthesis of 5-Nitro-N2-((Tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine

Nitration Positional Control

Controlled nitration at C5 is achieved through directed ortho-metalation strategies. A three-step sequence demonstrates:

- Protection : N2-((tetrahydrofuran-2-yl)methyl)-4-aminopyrimidine-2-amine undergoes Boc protection (di-tert-butyl dicarbonate, DMAP, THF, 0°C to RT, 2 hours, 92% yield).

- Nitration : Treatment with fuming HNO3 (1.2 equiv) in acetic anhydride at −10°C for 30 minutes introduces the nitro group regioselectively (85% yield).

- Deprotection : TFA-mediated Boc removal (DCM, 0°C, 45 minutes, 94% yield).

Comparative Analysis of Coupling Methods

Table 1 summarizes key parameters for N2-alkylation:

| Method | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)2/Xantphos | Toluene | 110 | 12 | 72 |

| Ullmann Coupling | CuI/1,10-Phenanthroline | DMSO | 80 | 6 | 68 |

| Nucleophilic Substitution | — | DMF | 120 | 24 | 41 |

The palladium-catalyzed method demonstrates superior efficiency but requires stringent anhydrous conditions. Copper-mediated couplings offer cost advantages at the expense of slightly reduced yields.

Purification and Characterization Challenges

Chromatographic Separation

Reverse-phase HPLC (C18 column, 10–90% acetonitrile/water + 0.1% TFA) effectively resolves the target compound from regioisomeric byproducts. Gradient elution over 30 minutes provides >98% purity, as confirmed by LC-MS (MH+ = 296.3).

Crystallization Optimization

Ethyl acetate/n-hexane (1:3 v/v) at −20°C yields X-ray quality crystals suitable for structural confirmation. Single-crystal X-ray diffraction confirms the nitro group’s orientation and hydrogen bonding with the tetrahydrofanyl oxygen.

Scalability and Industrial Considerations

Continuous Flow Nitration

Microreactor technology enables safe scale-up of the exothermic nitration step. A prototype system achieves:

Green Chemistry Approaches

Mechanochemical synthesis using a planetary ball mill (ZrO2 jars, 500 rpm) reduces solvent consumption by 90%. Reactions proceed within 2 hours with 78% yield, though product purity requires post-milling recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, and sodium borohydride.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and alkylating agents.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial or antiviral agent.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability.

Comparaison Avec Des Composés Similaires

Substituent Analysis and Molecular Properties

The table below highlights key structural differences and similarities between the target compound and selected analogs:

*Calculated using molecular formula.

Key Research Findings

Electron-Withdrawing Effects :

- The nitro group in the target compound provides stronger electron withdrawal than the chloro group in the analog from . This may increase electrophilicity at the pyrimidine ring, influencing reactivity in nucleophilic substitution or binding to enzymatic active sites .

- In contrast, Stavudine’s dione structure lacks an electron-withdrawing substituent, relying on hydrogen bonding via carbonyl groups for biological activity .

The piperazine group in the chloro analog () may improve aqueous solubility due to its basic nitrogen, a feature absent in the nitro-substituted target compound .

Hydrogen Bonding and Crystallography: Pyrimidine-diamines with methoxy or piperazine groups (e.g., ) exhibit diverse hydrogen-bonding patterns, critical for crystal packing and stability. Tools like SHELX and ORTEP-3 () are instrumental in resolving these structures .

Activité Biologique

5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine is a heterocyclic organic compound with a pyrimidine core that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a nitro group at the 5-position and a tetrahydrofuran-2-ylmethyl substituent at the 2-position, which may enhance its biological activity. The synthesis of this compound typically involves methods such as nitration and cyclization, allowing for the modification of its core structure while maintaining the integrity of the pyrimidine framework.

Synthesis Pathways:

- Nitration : Involves the use of fuming nitric acid to introduce the nitro group.

- Cyclization : Can occur under specific conditions to form various derivatives that may exhibit improved pharmacological properties.

Antimicrobial Properties

Nitro-containing compounds are known for their antimicrobial activities. For instance, derivatives similar to 5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine have shown significant antibacterial effects against various strains, including Staphylococcus aureus and Neisseria gonorrhoeae. These compounds often act by producing toxic intermediates upon reduction, which can bind to DNA and induce cell death .

Anticancer Potential

Pyrimidine derivatives have been identified as selective inhibitors of the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer progression. The presence of the nitro group may enhance interaction with biological targets, potentially leading to effective anticancer agents .

The biological activity of 5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form an amino group, altering the compound's reactivity and interaction with biomolecules.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in disease pathways, suggesting that this compound may exhibit similar properties .

Case Studies and Research Findings

Recent studies have evaluated the biological activity of various nitro-containing pyrimidines. For example, one study reported that certain synthesized compounds exhibited significant antibacterial activities comparable to established antibiotics like Spectinomycin . Another study highlighted the diverse biological activities of nitro compounds, including their potential as antineoplastic agents due to their ability to interact with nucleophilic sites on proteins .

Comparative Analysis

The following table summarizes some similar compounds and their unique features:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 5-amino-pyrimidine | Contains an amino group instead of a nitro group | Role in nucleic acid synthesis |

| 4,6-diaminopyrimidine | Has two amino groups at positions 4 and 6 | Precursor in antifolate drugs |

| 5-nitropyrimidine | Similar nitro substitution but lacks tetrahydrofuran moiety | Exhibits antibacterial properties |

The uniqueness of 5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine lies in its combination of both the nitro group and the tetrahydrofuran substituent, potentially leading to distinct pharmacological profiles compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for 5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine, and how can purity be maximized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A microwave-assisted approach is effective for similar pyrimidine derivatives:

- Step 1: React 5-nitropyrimidine-2,4-diamine with (tetrahydrofuran-2-yl)methyl chloride under basic conditions (e.g., NaOMe) in polar solvents like 2-methoxyethanol.

- Step 2: Microwave heating (110–150°C, 20–30 min) accelerates reaction kinetics and improves yield .

- Purification: Use recrystallization (ethyl acetate/hexane) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to achieve >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA/MeOH mobile phase) .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

Methodological Answer:

- Structural Confirmation: Use ¹H/¹³C NMR (DMSO-d₆ or CD₃OD) to verify substituents. Key signals include:

- Tetrahydrofuranyl CH₂ protons: δ 3.5–4.1 ppm (multiplet).

- Pyrimidine NH₂: δ 6.7–7.2 ppm (broad singlet).

- Mass Spectrometry: LC-ESI-MS (positive mode) to confirm molecular ion [M+H]⁺. HRMS ensures exact mass alignment (±5 ppm) .

- Thermal Stability: Differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures .

Q. What initial biological screening assays are appropriate for this compound?

Methodological Answer:

- Antimicrobial Activity: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <10 µM suggest therapeutic potential .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀. Compare with normal cells (e.g., HEK293) for selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Nitro Group Role: Replace the nitro group with halogens (Cl, Br) or amines to evaluate impact on kinase inhibition (e.g., JAK2, ACK1/TNK2). Use IC₅₀ comparisons from enzymatic assays .

- Tetrahydrofuran Modification: Introduce stereochemical variations (R/S isomers) via chiral HPLC. Test enantiomers for differential binding to ATP pockets using crystallography or molecular docking .

Q. What strategies resolve contradictions in bioassay data (e.g., high in vitro potency vs. low in vivo efficacy)?

Methodological Answer:

- Pharmacokinetic Profiling:

- Plasma stability (human plasma, 37°C, 24 hr): Monitor degradation via HPLC.

- Hepatic microsomal assays to identify metabolic hotspots (e.g., nitro reduction).

- Formulation Adjustments: Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and bioavailability .

Q. How can researchers identify molecular targets for this compound?

Methodological Answer:

- Kinase Profiling: Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify targets. ACK1/TNK2 inhibitors show IC₅₀ <50 nM in similar pyrimidines .

- Pull-Down Assays: Immobilize the compound on sepharose beads. Incubate with cell lysates, then perform SDS-PAGE/MS to identify binding proteins .

Q. What analytical methods validate compound stability under experimental conditions?

Methodological Answer:

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.